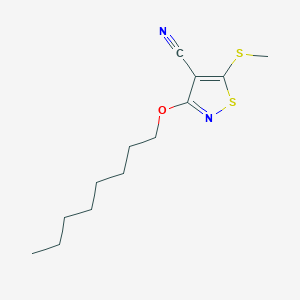
5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE
Descripción general
Descripción
5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE: is a heterocyclic compound that features an isothiazole ring substituted with a methylthio group at the 5-position, an octyloxy group at the 3-position, and a cyano group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific conditions.
Introduction of Substituents: The methylthio and octyloxy groups can be introduced via nucleophilic substitution reactions. For example, the methylthio group can be added using methylthiolating agents, while the octyloxy group can be introduced using octyl halides in the presence of a base.
Final Cyclization and Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted isothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine:
Industry:
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of 5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of the cyano group and the isothiazole ring can enhance binding affinity and specificity to target molecules.
Comparación Con Compuestos Similares
- 5-(methylthio)-3-(butyloxy)isothiazole-4-carbonitrile
- 5-(methylthio)-3-(hexyloxy)isothiazole-4-carbonitrile
- 5-(methylthio)-3-(decyloxy)isothiazole-4-carbonitrile
Comparison:
- Uniqueness: The octyloxy group in 5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE provides unique hydrophobic properties and potential for enhanced membrane permeability compared to shorter or longer alkoxy chains.
- Chemical Properties: The length of the alkoxy chain can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
IUPAC Name |
5-methylsulfanyl-3-octoxy-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-3-4-5-6-7-8-9-16-12-11(10-14)13(17-2)18-15-12/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXIFXPBHYHOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=NSC(=C1C#N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-dichloro-4-(4-chloro-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4313734.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4313739.png)
![2-{7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313747.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE](/img/structure/B4313763.png)
![2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE](/img/structure/B4313769.png)

![3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4313777.png)
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4313779.png)
![1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-(2-QUINOLYLSULFANYL)-1-ETHANONE](/img/structure/B4313786.png)
![Methyl 3-(benzylsulfanyl)-2-{2-[(4,6-diaminopyrimidin-2-YL)sulfanyl]acetamido}propanoate](/img/structure/B4313793.png)

![3-{2-[benzyl(3-hydroxy-2-methylpropyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4313811.png)
![5'-(4-chlorophenyl)-1-(3-chloropropyl)-3'-[2-(methylthio)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4313812.png)
![1'-benzyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4313814.png)
